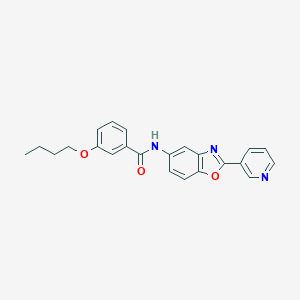![molecular formula C20H22N2O6S2 B278654 2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that is used in scientific research. It is also known by its chemical formula C24H28N2O6S2. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that this compound may inhibit the growth of fungi by disrupting the cell membrane.
Biochemical and physiological effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi. This compound has also been found to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate in lab experiments include its significant anticancer and antifungal activity. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the field of medicinal chemistry. Additionally, the use of this compound in combination with other anticancer and antifungal agents may be explored to enhance its efficacy.
In conclusion, this compound is a chemical compound that has gained significant attention for its potential applications in the field of medicinal chemistry. Its significant anticancer and antifungal activity make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate involves the reaction of tert-butyl 4-ethyl-2,4-dioxobutanoate with 2-mercapto-1,3-benzisothiazole-1,1-dioxide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines. This compound has also been studied for its potential use as an antifungal agent.
Propiedades
Fórmula molecular |
C20H22N2O6S2 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
2-O-tert-butyl 4-O-ethyl 5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H22N2O6S2/c1-6-27-18(23)14-11(2)15(19(24)28-20(3,4)5)29-17(14)21-16-12-9-7-8-10-13(12)30(25,26)22-16/h7-10H,6H2,1-5H3,(H,21,22) |
Clave InChI |
YHVHTRNXTFLIBZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)
![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)


![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)
